molecular formula C11H12N4O B3010471 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide CAS No. 2034584-04-6

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide

Cat. No. B3010471
CAS RN: 2034584-04-6
M. Wt: 216.244
InChI Key: PEGNQKMXAFCVRM-UHFFFAOYSA-N
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Description

The compound N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with pyrazole and pyrimidine moieties, which are of interest due to their potential biological activities and complex molecular structures. For instance, the first paper describes a designer drug with a pyrazole skeleton and its structure elucidation using NMR and MS techniques . The second paper discusses the synthesis of bis(pyrazoloacridinecarboxamides) as new anticancer agents, highlighting their DNA-binding properties and cytotoxic potency . The third paper presents a series of pyrazole-carboxamide chalcone hybrids with antibacterial, anti-inflammatory, and antioxidant activities, along with molecular docking studies .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that yield highly substituted pyrazole or pyrimidine rings. For example, the designer drug mentioned in the first paper was synthesized with a pyrazole ring that includes various substituents, such as a 5-fluoropentyl group and a 4-fluorophenyl substituent . The second paper describes the rational design and synthesis of bis(pyrazoloacridinecarboxamides), which are cyclized derivatives of bis(acridine-4-carboxamides) . The third paper details the synthesis of pyrazole-carboxamide chalcone hybrids, which are characterized by NMR, Mass, and IR spectral studies .

Molecular Structure Analysis

The molecular structure of compounds with pyrazole and pyrimidine rings is often elucidated using spectroscopic techniques. In the first paper, the structure of the designer drug was determined using NMR spectroscopy, including (1)H and (13)C NMR, and mass spectrometry. The comparison of predicted and observed (13)C chemical shifts was crucial for the structure determination . The second paper does not provide specific details on molecular structure analysis but discusses the noncovalent DNA-binding properties of the synthesized compounds . The third paper does not detail the molecular structure analysis but mentions the use of molecular docking to understand the interaction with the cyclooxygenase enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it can be inferred that the synthesis of such complex molecules would involve multiple steps, including the formation of the pyrazole or pyrimidine ring, followed by the attachment of various substituents through reactions such as alkylation, acylation, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not extensively covered. However, the first paper implies that the compound's structure has a significant impact on its NMR chemical shifts, which is a physical property related to its electronic environment . The second paper suggests that the synthesized compounds have strong DNA-binding properties, which is a chemical property that contributes to their biological activity . The third paper indicates that the synthesized chalcone hybrids exhibit antibacterial, anti-inflammatory, and antioxidant activities, which are chemical properties related to their reactivity and interaction with biological molecules .

Scientific Research Applications

Synthesis and Functionalization

  • The synthesis of polyfunctional N-heterocycles like pyrazolo[1,5-a]pyrimidine derivatives, which are analogs of biomedical significance, is an important area in organic and medicinal chemistry. These derivatives have been extensively studied for their broad spectrum of biological activities and are of interest in materials science due to their photophysical properties (Moustafa et al., 2022).

Anticancer Potential

  • Pyrazolo[1,5-a]pyrimidine (PP) derivatives are significant in medicinal chemistry and have shown considerable anticancer potential and enzymatic inhibitory activity. These properties have led to their exploration in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).

Structural and Biological Evaluation

  • Research on pyrazolopyrimidines derivatives, including their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents, has provided insights into their structure-activity relationship (SAR), which is crucial for understanding their potential as therapeutic agents (Rahmouni et al., 2016).

Therapeutic Applications

  • The therapeutic potential of pyrazolo[1,5-a]pyrimidines has been explored in various fields such as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, as well as in the inhibition of specific enzymes and kinases. This highlights the diverse biological activities and potential pharmacological applications of these compounds (Hammouda et al., 2022).

Novel Synthesis Routes and Antimicrobial Activity

  • New synthesis routes for pyrazolo[1,5-a]pyrimidines have been developed, and their antimicrobial activity, including their role as RNA polymerase inhibitors, has been evaluated. This research contributes to the discovery of novel antimicrobial agents based on the pyrazolo[1,5-a]pyrimidine scaffold (Abdallah & Elgemeie, 2022).

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The high research value and broad application prospects make it one of the research hotspots of antitumor drugs in recent years .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(8-2-1-3-8)14-9-6-12-10-4-5-13-15(10)7-9/h4-8H,1-3H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNQKMXAFCVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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